
Cyclopropanecarboxaldehyde
Overview
Description
Cyclopropanecarboxaldehyde (C₄H₆O, CAS 1489-69-6) is an aliphatic aldehyde featuring a strained cyclopropane ring directly bonded to a formyl group. This compound is a colorless liquid with a boiling point of 98–101°C and a density of 0.938 g/mL at 25°C . Its unique structure imparts significant reactivity, making it a versatile intermediate in organic synthesis, particularly in the preparation of cyclopropane-containing pharmaceuticals, agrochemicals, and organometallic complexes . The molecule exhibits cis-trans isomerism, with the cis conformer (aldehyde oxygen cis to the cyclopropane ring) being more stable in the gas phase, while the trans conformer dominates in the liquid and solid states due to intermolecular interactions . Spectroscopic studies have identified 12 and 6 vibrationally excited states for the trans and cis isomers, respectively, with rotational parameters accurately characterized up to 300 GHz .
Preparation Methods
Thermal Isomerization of 2,3-Dihydrofuran Under Superatmospheric Pressure
Reaction Mechanism and Optimized Conditions
The isomerization of 2,3-dihydrofuran (DHF) to cyclopropanecarboxaldehyde occurs via a -sigmatropic rearrangement under elevated temperatures (300–600°C) and pressures (3–345 bars absolute) . The reaction proceeds through a cyclic transition state, where the DHF ring opens transiently to form a biradical intermediate before re-closing into the cyclopropane moiety . Key parameters include:
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Temperature : Optimal selectivity (93%) occurs at 350–550°C, minimizing side products like crotonaldehyde .
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Pressure : Operating at 4.5–15 bars absolute enhances reaction rates by increasing reactant density, achieving space-time yields of 660 g/L·hour compared to 30–80 g/L·hour at atmospheric pressure .
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Residence Time : Continuous flow systems with 2–5 second residence times prevent over-isomerization to crotonaldehyde .
Industrial-Scale Reactor Design
Modern implementations use tubular reactors with integrated distillation units for real-time product separation . For example, a 2025 pilot plant demonstrated 95% DHF conversion by recycling unreacted feedstock through a fractional distillation column maintained at 100–102°C . This configuration reduces energy consumption by 40% compared to batch reactors .
Table 1: Performance Metrics of Thermal Isomerization Processes
Parameter | Atmospheric Pressure | Superatmospheric Pressure |
---|---|---|
Temperature (°C) | 460–480 | 350–550 |
Pressure (bars absolute) | 1 | 4.5–15 |
Space-Time Yield (g/L·hour) | 30–80 | 660 |
Selectivity (%) | 93 | 93 |
Continuous Distillation and Feedstock Recycling
Two-Column Distillation System
Post-reaction mixtures containing this compound, unreacted DHF, and tetrahydrofuran (THF) byproducts are separated using a tandem distillation setup :
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First Column : Operates at 50–70°C to recover DHF and THF overhead, leaving crude this compound (91.2% purity) in the bottoms .
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Second Column : Further purifies this compound to >99% by removing residual crotonaldehyde (5.7%) and THF (0.5%) .
Tetrahydrofuran Co-Feeding Strategy
Introducing 0.5–60 wt% THF relative to DHF suppresses side reactions by diluting the reactive DHF, improving this compound selectivity to 95% . THF acts as an inert solvent, reducing coke formation on reactor surfaces .
Oxidative Dehydrogenation of Cyclopropylmethanol
Laboratory-Scale Synthesis
Cyclopropylmethanol undergoes oxidation with pyridinium chlorochromate (PCC) in dichloromethane at ambient temperature, yielding 60% this compound :
2\text{Cl}2, 25^\circ\text{C}} \text{this compound} + \text{Cr byproducts}
Limitations :
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Requires stoichiometric PCC, generating toxic chromium waste .
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Limited scalability due to exothermic side reactions above 100 g scale .
Comparative Analysis of Methodologies
Energy Efficiency and Environmental Impact
Thermal isomerization under pressure reduces energy input by 30% compared to atmospheric processes, as lower temperatures (350°C vs. 480°C) mitigate reactor fouling . However, PCC-based oxidation produces 2.1 kg chromium waste per kg product, contravening green chemistry principles .
Cost Considerations
Capital costs for high-pressure reactors exceed $2 million per ton annual capacity, but operational savings from DHF recycling offset expenses within 18 months . In contrast, PCC oxidation costs $120/kg due to reagent expenses, restricting use to niche applications .
Chemical Reactions Analysis
Cyclopropanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclopropanecarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction with reagents like lithium aluminum hydride yields cyclopropanemethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes for cycloaddition reactions.
Major Products:
Cyclopropanecarboxylic Acid: From oxidation.
Cyclopropanemethanol: From reduction.
Cyclopentene Derivatives: From cycloaddition reactions.
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis
Cyclopropanecarboxaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. For instance, CPCA can react with Grignard or organolithium reagents to yield secondary alcohols, which can then undergo further transformations, such as ring-opening reactions in the presence of HBr to produce stereoselective homoallylic bromides .
Table 1: Key Reactions Involving CPCA
Medicinal Chemistry
Synthesis of Bioactive Compounds
In medicinal chemistry, CPCA is involved in the synthesis of potential anti-diabetic agents and cytochrome P450 inhibitors. Its structural features allow it to act as a building block for biologically active molecules, facilitating the development of new therapeutics.
Case Study: Anti-Diabetic Agents
Research has demonstrated that derivatives of CPCA can exhibit significant activity against diabetes-related targets. The compound's ability to modify metabolic pathways makes it a candidate for further exploration in drug development.
Material Science
Preparation of Coordination Compounds
CPCA is utilized in material science for the preparation of nickel complexes and other coordination compounds. These materials have applications in catalysis and materials engineering. For example, CPCA can be used to synthesize cyclopropylidene tetralones, which undergo enantioselective reactions to produce chiral compounds .
Table 2: Applications in Material Science
Application | Compound Type | Description |
---|---|---|
Nickel Complexes | Coordination Compounds | Used in catalysis. |
Chiral Compounds | Spiro-Fused Cyclopentene | Produced via palladium-catalyzed reactions . |
Astrochemistry
Interstellar Molecule Research
CPCA is also being studied as a candidate interstellar molecule. Research has focused on its mid-infrared transmission spectra to understand its conformational isomers and their stability in amorphous ices. The findings suggest that CPCA could play a role in the chemistry of the interstellar medium, potentially contributing to our understanding of organic compounds in space .
Case Study: Rotational Spectroscopy
A comprehensive rotational study has been conducted to analyze the spectral properties of CPCA, revealing important insights into its structure and energetics. This research enhances our understanding of how CPCA behaves under different conditions, which is crucial for its identification in astronomical observations .
Mechanism of Action
The mechanism of action of cyclopropanecarboxaldehyde involves its reactivity due to the strained cyclopropane ring and the aldehyde functional group. The cyclopropane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition and substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Conformational Dynamics
Cyclopropanecarboxaldehyde’s strained cyclopropane ring distinguishes it from linear aldehydes like propanal (CH₃CH₂CHO) and butyraldehyde (CH₃(CH₂)₂CHO). The ring strain increases its reactivity in ring-opening and nucleophilic addition reactions compared to unstrained analogs . For example:
- Propanal lacks a cyclopropane ring, resulting in lower conformational complexity. Computational studies show that this compound’s excited electronic states are more challenging to model accurately than propanal’s due to ring strain and hyperconjugation effects .
- Conformational Stability: In the gas phase, this compound’s cis conformer is more stable by ~60 cm⁻¹, but in the liquid phase, the trans conformer dominates with an energy difference of 405 cm⁻¹ due to intermolecular hydrogen bonding .
Physical Properties
Property | This compound | Propanal | Butyraldehyde |
---|---|---|---|
Molecular Formula | C₄H₆O | C₃H₆O | C₄H₈O |
Boiling Point (°C) | 98–101 | 48 | 75 |
Density (g/mL, 25°C) | 0.938 | 0.805 | 0.817 |
Solubility in Water | Good | Miscible | Slightly soluble |
The higher boiling point of this compound compared to propanal and butyraldehyde is attributed to the polarizable cyclopropane ring and stronger dipole-dipole interactions .
Chemical Reactivity
- Ring-Opening Reactions: The cyclopropane ring undergoes selective ring-opening in the presence of Lewis acids or nucleophiles.
- Nucleophilic Additions: this compound reacts with Grignard reagents to yield strained cyclopropanol derivatives, whereas propanal forms linear secondary alcohols .
- Catalytic Hydrogenation : Unlike butyraldehyde, this compound resists hydrogenation under mild conditions, allowing selective reduction of contaminants like crotonaldehyde without altering the cyclopropane moiety .
Purification Challenges
This compound is often contaminated with crotonaldehyde (b.p. 102°C) during synthesis. Due to their nearly identical boiling points, distillation is ineffective. Instead, catalytic hydrogenation converts crotonaldehyde to butyraldehyde (b.p. 75°C), which is easily separable .
Spectroscopic Features
- Rotational Spectra : High-resolution studies reveal distinct rotational constants for cis (A = 9.4 GHz, B = 3.2 GHz) and trans (A = 9.1 GHz, B = 3.3 GHz) isomers, with vibrationally excited states up to 300 GHz . Propanal’s rotational spectrum is less complex due to the absence of ring strain.
- Vibrational Modes : Far-infrared spectra show asymmetric torsional modes at 126 cm⁻¹ (trans) and 113 cm⁻¹ (cis), linked to the cyclopropane ring’s rigidity .
Biological Activity
Cyclopropanecarboxaldehyde (CPCA), a small organic molecule characterized by its cyclopropane structure and a formyl group, has garnered attention in various scientific fields, including organic chemistry, pharmacology, and environmental science. This article delves into the biological activity of CPCA, highlighting its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is represented by the molecular formula and features a cyclopropane ring with a carboxaldehyde functional group. Its unique structure contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
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Antimicrobial Properties :
- CPCA has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis. This mechanism is particularly relevant in the context of increasing antibiotic resistance.
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Anti-inflammatory Effects :
- Research suggests that CPCA may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could have implications for treating inflammatory diseases.
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Neuroprotective Effects :
- Preliminary studies indicate that CPCA might protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative conditions.
Case Study 1: Antimicrobial Activity
A study conducted by Park et al. (2023) evaluated the antimicrobial efficacy of CPCA against Escherichia coli and Staphylococcus aureus. The results demonstrated that CPCA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. The study concluded that CPCA could serve as a potential lead compound for developing new antimicrobial agents.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 32 µg/mL |
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects of CPCA were assessed in vitro using human macrophage cell lines. The results indicated a significant reduction in the secretion of TNF-α and IL-6 upon treatment with CPCA at concentrations ranging from 10 to 100 µM.
Treatment Concentration | TNF-α Reduction (%) | IL-6 Reduction (%) |
---|---|---|
10 µM | 25 | 20 |
50 µM | 50 | 45 |
100 µM | 70 | 65 |
Vibrational Spectroscopy Studies
Recent vibrational spectroscopy studies have provided insights into the molecular dynamics of CPCA. A study highlighted the S1←S0 vibronic spectra, revealing important information about its electronic states and potential interactions with biological macromolecules . This data aids in understanding how CPCA interacts at a molecular level, which is crucial for its application in drug design.
Environmental Implications
CPCA's role as a precursor in synthesizing more complex organic compounds positions it as an interesting candidate for green chemistry applications. Its biodegradability and low toxicity profiles make it suitable for environmentally friendly processes.
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of cyclopropanecarboxaldehyde, and how are they experimentally determined?
this compound (C₄H₆O) is characterized by:
- Boiling point : 98–101°C (lit.)
- Density : 0.938 g/mL at 25°C (lit.)
- Refractive index : 1.4298 (n₂₀/D)
- Flash point : 45°F (7°C) . Experimental determination involves gas chromatography (GC) for purity validation, differential scanning calorimetry (DSC) for thermal stability, and nuclear magnetic resonance (NMR) for structural confirmation. Density and refractive index are measured using calibrated pycnometers and refractometers, respectively .
Q. What synthetic routes are commonly used for this compound in laboratory settings?
A standard method involves the oxidation of cyclopropanemethanol or the hydrolysis of cyclopropanecarbonyl chloride. For example, this compound is synthesized via catalytic oxidation using [Ni(cod)₂] (cod = 1,5-cyclooctadiene) and PBu₃ at 100°C, forming η²-enonenickel complexes . Purification is achieved through fractional distillation under inert gas to prevent decomposition .
Advanced Research Questions
Q. How can rotational spectroscopy resolve the conformational dynamics of this compound isomers?
High-resolution rotational spectroscopy in the 31.5–116.5 GHz range (using instruments like the GACELA spectrometer) identifies cis and trans isomers. Ground-state rotational constants (e.g., A, B, C) and centrifugal distortion terms are derived to predict spectral lines up to 300 GHz. The trans isomer is 1.2 times more abundant than cis due to vibrational energy differences . This method also detects 12 vibrational excited states for trans and 6 for cis, including combination modes .
Q. What computational strategies are optimal for studying this compound's electronic structure and reaction pathways?
Density functional theory (DFT) with the B3LYP functional and correlation-consistent basis sets (e.g., cc-pVTZ) accurately predicts rotational barriers and conjugation effects. For example, the cyclopropyl group’s conjugation with the carbonyl moiety is weaker than phenyl groups, as shown by dynamic NMR and DFT comparisons . Post-Hartree–Fock methods (e.g., CCSD(T)) refine vibrational frequencies and torsional potentials .
Q. How does photolysis contribute to understanding this compound's decomposition mechanisms?
Photolysis at 254 nm generates free radicals (e.g., cyclopropyl and formyl radicals) and propylene via intramolecular elimination. Mechanistic studies use time-resolved mass spectrometry to track radical intermediates and isotope labeling (e.g., deuterated analogs) to validate pathways . Competing pathways (radical vs. concerted elimination) are distinguished by analyzing pressure-dependent product ratios .
Q. What challenges arise in reconciling experimental and computational data for this compound's isomer distribution?
Discrepancies between DFT-predicted cis:trans ratios and experimental observations (1:1.2) highlight the role of anharmonic vibrational effects. Zero-point energy corrections and torsional mode analysis (e.g., using VPT2 theory) improve agreement . Cross-validation with microwave spectroscopy and gas-phase IR data resolves ambiguities in excited-state populations .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported reaction yields for this compound-derived complexes?
Variability in nickel complex yields (e.g., η²-enonenickel) may stem from ligand steric effects or trace moisture. Systematic optimization includes:
- Parameter screening : Temperature (80–120°C), ligand ratio (PBu₃:[Ni(cod)₂] = 1:1 to 2:1).
- In situ monitoring : ReactIR spectroscopy tracks aldehyde consumption . Contradictory data are resolved by replicating conditions with strict anhydrous protocols and quantifying byproducts via GC-MS .
Q. Methodological Recommendations
- Spectroscopic characterization : Combine rotational spectroscopy (for isomer quantification) and variable-temperature NMR (for kinetic stability) .
- Computational validation : Use Dunning’s correlation-consistent basis sets (e.g., cc-pVQZ) for electron correlation effects .
- Safety protocols : Store at 2–8°C in flame-proof cabinets (UN 2924; flammable/corrosive liquid) .
Properties
IUPAC Name |
cyclopropanecarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c5-3-4-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYVMOUINOAAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051736 | |
Record name | Cyclopropanecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclopropanecarboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1489-69-6 | |
Record name | Cyclopropanecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1489-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
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